4-(Methylsulfonyl)phenol discovery and history
4-(Methylsulfonyl)phenol discovery and history
An In-depth Technical Guide to 4-(Methylsulfonyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)phenol, also known as 4-hydroxyphenyl methyl sulfone, is an organic compound with the chemical formula C₇H₈O₃S. It belongs to the class of aromatic sulfones, which are characterized by a sulfonyl functional group attached to two carbon atoms, in this case, a methyl group and a phenyl group. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of 4-(Methylsulfonyl)phenol, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.
Historical Context
While the precise date and discoverer of 4-(Methylsulfonyl)phenol are not clearly documented in readily available historical records, its emergence is intrinsically linked to the broader development of sulfone chemistry in the late 19th and early 20th centuries. The synthesis of aryl sulfones, in general, became a subject of interest for organic chemists exploring the oxidation of thioethers and the sulfonylation of aromatic compounds. Early investigations into the oxidation of thioanisole (B89551) derivatives, the direct precursors to methyl phenyl sulfones, laid the groundwork for the eventual synthesis of hydroxylated analogues like 4-(Methylsulfonyl)phenol. The functional group's stability and its ability to act as a key structural motif in various organic molecules have sustained its relevance in synthetic and medicinal chemistry.
Physicochemical Properties
4-(Methylsulfonyl)phenol is a tan to pink-brown crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| CAS Number | 14763-60-1 | [1][2] |
| Melting Point | 90-95 °C | [1] |
| Boiling Point | 272.52 °C (estimate) | [1] |
| Density | 1.3692 g/cm³ (estimate) | [1] |
| pKa | 7.83 (at 25 °C) | [1] |
| Water Solubility | Slight | [1] |
| Solubility | DMSO, Methanol (B129727) | [1] |
Synthesis and Experimental Protocols
The most prevalent and well-documented method for the synthesis of 4-(Methylsulfonyl)phenol is the oxidation of its precursor, 4-(methylthio)phenol (B156131). This transformation can be achieved using various oxidizing agents. Below are detailed protocols for two common methods.
Oxidation of 4-(Methylthio)phenol
The logical workflow for the synthesis of 4-(Methylsulfonyl)phenol from 4-(Methylthio)phenol is depicted in the following diagram.
Caption: General workflow for the synthesis of 4-(Methylsulfonyl)phenol via oxidation.
Experimental Protocol 1: Oxidation with Oxone®
This protocol details the synthesis of 4-(Methylsulfonyl)phenol using Oxone® (potassium peroxymonosulfate) as the oxidizing agent.[1]
Materials:
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4-(Methylthio)phenol
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Oxone®
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Ethanol
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Water
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Ethyl acetate (B1210297)
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Brine
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Magnesium sulfate (B86663)
Procedure:
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Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).
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Add water (10.0 mL) to the solution at room temperature.
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Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the stirred solution.
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Stir the reaction mixture for 18 hours at room temperature.
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Partition the mixture between ethyl acetate and water.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure to yield 4-(Methylsulfonyl)phenol as a semi-solid. (Yield: 96%)
Experimental Protocol 2: Oxidation with Sodium Periodate
This protocol outlines the synthesis using sodium periodate as the oxidant.
Materials:
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4-(Methylthio)phenol
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Sodium periodate
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Aqueous methanol (30%)
-
Water
-
Diethyl ether
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Chloroform
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Methanol
Procedure:
-
Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 30% aqueous methanol (100 ml) and cool to 0° C.
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Add a solution of sodium periodate (10.7 g, 0.05 mol) to the mixture and stir for 30 minutes.
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Add water (500 ml) and remove the resulting precipitate by filtration.
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Cool the filtrate to 4° C and add another portion of sodium periodate (10.7 g, 0.05 mol).
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Stir the suspension for 48 hours.
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Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.
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Remove the precipitate by filtration and extract the filtrate with diethyl ether.
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Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol eluent to give the final product.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 4-(Methylsulfonyl)phenol. Below is a summary of available spectroscopic data.
| Spectroscopic Technique | Key Data Points |
| ¹³C NMR | Data available in public databases such as PubChem. |
| Infrared (IR) Spectroscopy | Spectra have been recorded and are available in databases. Key absorptions are expected for the O-H, aromatic C-H, C=C, S=O, and C-O bonds. |
| Mass Spectrometry (MS) | LC-MS data shows a calculated m/z of 173.0 for [M+H]⁺, with a measured value matching this.[1] |
Applications in Research and Drug Development
4-(Methylsulfonyl)phenol serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-withdrawing sulfonyl group, allows for diverse chemical modifications.
Signaling Pathway Relevance
4-(Methylsulfonyl)phenol is a key reagent in the synthesis of molecules targeting specific signaling pathways. For instance, it is used to create GPR119 agonists and glucokinase activators, which are relevant in the treatment of metabolic disorders.
Caption: Role of 4-(Methylsulfonyl)phenol in synthesizing compounds for metabolic disorder research.
Its documented applications include:
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GPR119 Agonists: It is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives which act as G protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a target for the treatment of type 2 diabetes and obesity.
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Glucokinase Activators: The compound is also utilized in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that are potent glucokinase activators.[1] Glucokinase plays a crucial role in glucose homeostasis, making its activators a therapeutic strategy for type 2 diabetes.
Conclusion
4-(Methylsulfonyl)phenol is a versatile chemical intermediate with established utility in organic synthesis, particularly in the development of therapeutic agents. While its specific historical discovery remains to be precisely pinpointed, its chemical properties and synthetic accessibility have cemented its role in modern medicinal chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound, facilitating its application in the discovery and development of new pharmaceuticals.
